

physical and chemical properties of 1-Bromo-4,5-dichloro-2-nitrobenzene

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Compound of Interest

Compound Name: 1-Bromo-4,5-dichloro-2-nitrobenzene

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An In-depth Technical Guide to 1-Bromo-4,5-dichloro-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **1-Bromo-4,5-dichloro-2-nitrobenzene**, a key intermediate in organic synthesis. This document includes tabulated physical and chemical data, detailed experimental protocols for its synthesis and analysis, and a summary of its reactivity and safety information.

Core Properties and Identifiers

1-Bromo-4,5-dichloro-2-nitrobenzene is a halogenated nitroaromatic compound. Its structure, featuring a bromine atom, two chlorine atoms, and a nitro group on a benzene ring, makes it a versatile building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and other specialty chemicals.

Table 1: Physical and Chemical Properties of **1-Bromo-4,5-dichloro-2-nitrobenzene**

Property	Value	Source(s)
CAS Number	93361-94-5	[1][2]
Molecular Formula	C ₆ H ₂ BrCl ₂ NO ₂	[1]
Molecular Weight	270.90 g/mol	[2]
Appearance	Faint yellow crystalline solid	[3]
Melting Point	58-62 °C	[1]
Boiling Point	274.2 ± 35.0 °C (Predicted)	[1]
Density	1.916 ± 0.06 g/cm ³ (Predicted)	[1]
Solubility	Soluble in chloroform and ethanol. Sparingly soluble in water.	[1][4]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of **1-Bromo-4,5-dichloro-2-nitrobenzene**.

Synthesis: Electrophilic Nitration of 1-Bromo-3,4-dichlorobenzene

The synthesis of **1-Bromo-4,5-dichloro-2-nitrobenzene** can be achieved through the electrophilic nitration of 1-bromo-3,4-dichlorobenzene. The following is a representative protocol adapted from general procedures for the nitration of halogenated benzenes.

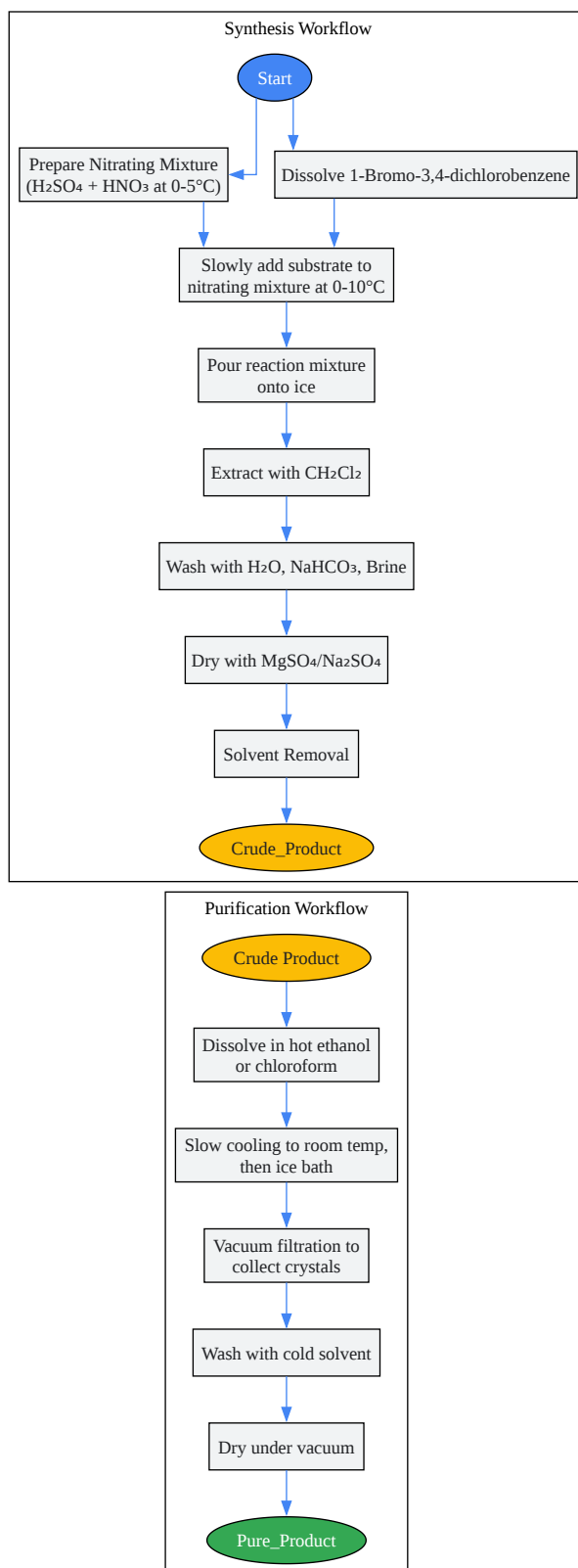
Materials:

- 1-Bromo-3,4-dichlorobenzene
- Concentrated Sulfuric Acid (H₂SO₄)
- Concentrated Nitric Acid (HNO₃)

- Ice
- Deionized Water
- Sodium Bicarbonate (NaHCO_3) solution (saturated)
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO_4) or Sodium Sulfate (Na_2SO_4)
- Dichloromethane (CH_2Cl_2) or other suitable organic solvent

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.
- Slowly add concentrated nitric acid to the sulfuric acid with constant stirring, maintaining the temperature below 10 °C to form the nitrating mixture.
- In a separate flask, dissolve 1-bromo-3,4-dichlorobenzene in a minimal amount of a suitable solvent like dichloromethane.
- Slowly add the solution of 1-bromo-3,4-dichlorobenzene to the cold nitrating mixture dropwise, ensuring the reaction temperature does not exceed 10-15 °C.
- After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
- Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
- Extract the product with dichloromethane.
- Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.



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Caption: Synthesis and Purification Workflow for **1-Bromo-4,5-dichloro-2-nitrobenzene**.

Purification: Recrystallization

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or chloroform.[1]

Procedure:

- Dissolve the crude solid in a minimum amount of hot solvent (e.g., ethanol or chloroform) in an Erlenmeyer flask.
- If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution is filtered through a fluted filter paper.
- Allow the hot, clear solution to cool slowly to room temperature.
- Once crystal formation appears to be complete, place the flask in an ice bath to maximize crystal yield.
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of cold solvent.
- Dry the purified crystals under vacuum.

Analytical Methods

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: A sample is dissolved in a deuterated solvent (e.g., CDCl_3). The spectrum is typically recorded on a 300 or 400 MHz spectrometer. The aromatic protons of **1-Bromo-4,5-dichloro-2-nitrobenzene** are expected to appear in the range of 7.0-8.5 ppm.
- ^{13}C NMR: A sample is dissolved in a deuterated solvent (e.g., CDCl_3). The spectrum is typically recorded on a 75 or 100 MHz spectrometer. The aromatic carbons are expected to appear in the range of 120-150 ppm.

2.3.2. Infrared (IR) Spectroscopy

A solid sample can be analyzed as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory on an FT-IR spectrometer. Characteristic peaks for the nitro group (NO_2) are expected around 1530 cm^{-1} (asymmetric stretching) and 1350 cm^{-1} (symmetric stretching). C-Br and C-Cl stretching vibrations will appear in the fingerprint region.

2.3.3. Mass Spectrometry (MS)

A sample can be introduced into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC-MS). Electron Ionization (EI) is a common ionization technique. The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including isotopic peaks for bromine and chlorine.

Chemical Reactivity and Applications

1-Bromo-4,5-dichloro-2-nitrobenzene is a versatile intermediate in organic synthesis. The presence of multiple reactive sites allows for a range of chemical transformations:

- **Nucleophilic Aromatic Substitution:** The nitro group activates the aromatic ring, making the chloro and bromo substituents susceptible to displacement by nucleophiles.
- **Reduction of the Nitro Group:** The nitro group can be reduced to an amine, providing a route to substituted anilines, which are important precursors in drug discovery.
- **Cross-Coupling Reactions:** The bromo and chloro substituents can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds.

Due to these reactive properties, **1-Bromo-4,5-dichloro-2-nitrobenzene** serves as a valuable starting material for the synthesis of a variety of target molecules in the pharmaceutical and agrochemical industries.

Safety and Handling

GHS Classification:

- Acute toxicity, Oral (Category 4), H302: Harmful if swallowed.[\[1\]](#)
- Acute toxicity, Dermal (Category 4), H312: Harmful in contact with skin.[\[1\]](#)

- Skin irritation (Category 2), H315: Causes skin irritation.[1]
- Eye irritation (Category 2A), H319: Causes serious eye irritation.[1]
- Acute toxicity, Inhalation (Category 4), H332: Harmful if inhaled.[1]
- Specific target organ toxicity - single exposure (Category 3), Respiratory system, H335: May cause respiratory irritation.[5]

Precautionary Statements:

- Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection.[4]
[5]
- Response: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. IF ON SKIN: Wash with plenty of water. IF INHALED: Remove person to fresh air and keep comfortable for breathing. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If skin or eye irritation persists: Get medical advice/attention. Take off contaminated clothing and wash before reuse.[4][5]
- Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[4]
- Disposal: Dispose of contents/container to an approved waste disposal plant.[4]

Handling and Storage:

- Handle in a well-ventilated area.
- Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- Store in a tightly closed container in a cool, dry, and well-ventilated place.
- Keep away from incompatible materials such as strong oxidizing agents and strong bases.

First Aid Measures:

- Inhalation: Move to fresh air. If not breathing, give artificial respiration. Get medical attention.
- Skin Contact: Immediately wash off with plenty of water for at least 15 minutes. Get medical attention if irritation develops and persists.
- Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.
- Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[6]

Fire-Fighting Measures:

- Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[6]
- Specific Hazards: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including nitrogen oxides (NO_x), carbon oxides (CO, CO₂), and hydrogen halides.[6]
- Protective Equipment: Wear self-contained breathing apparatus and full protective gear.[6]

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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com